molecular formula C23H47N3 B14650110 2-(2-Octadecyl-4,5-dihydro-1H-imidazol-1-yl)ethan-1-amine CAS No. 50906-72-4

2-(2-Octadecyl-4,5-dihydro-1H-imidazol-1-yl)ethan-1-amine

Cat. No.: B14650110
CAS No.: 50906-72-4
M. Wt: 365.6 g/mol
InChI Key: DRFUISFZQDKCNR-UHFFFAOYSA-N
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Description

2-(2-Octadecyl-4,5-dihydro-1H-imidazol-1-yl)ethan-1-amine is a synthetic compound belonging to the class of imidazolines Imidazolines are heterocyclic compounds containing a five-membered ring with three carbon atoms and two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Octadecyl-4,5-dihydro-1H-imidazol-1-yl)ethan-1-amine typically involves the reaction of octadecylamine with glyoxal and ammonia under controlled conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the imidazoline ring. Microwave-assisted synthesis has been reported to enhance the reaction rate and yield .

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to ensure consistent quality and high yield. The process parameters, such as temperature, pressure, and reactant concentrations, are optimized to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

2-(2-Octadecyl-4,5-dihydro-1H-imidazol-1-yl)ethan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form imidazole derivatives.

    Reduction: Reduction reactions can modify the imidazoline ring.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. The reactions are typically carried out under mild to moderate conditions to prevent degradation of the compound.

Major Products Formed

The major products formed from these reactions include various substituted imidazolines and imidazoles, which can have different functional groups attached to the nitrogen or carbon atoms of the ring.

Mechanism of Action

The mechanism of action of 2-(2-Octadecyl-4,5-dihydro-1H-imidazol-1-yl)ethan-1-amine involves its interaction with cellular membranes and proteins. The long octadecyl chain allows it to integrate into lipid bilayers, disrupting membrane integrity and function. Additionally, the imidazoline ring can interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-(2-Octadecyl-4,5-dihydro-1H-imidazol-1-yl)ethan-1-amine lies in its long octadecyl chain, which imparts distinct physicochemical properties, such as enhanced hydrophobicity and membrane interaction capabilities. These properties make it particularly useful in applications requiring strong surfactant and emulsifying actions .

Properties

CAS No.

50906-72-4

Molecular Formula

C23H47N3

Molecular Weight

365.6 g/mol

IUPAC Name

2-(2-octadecyl-4,5-dihydroimidazol-1-yl)ethanamine

InChI

InChI=1S/C23H47N3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-23-25-20-22-26(23)21-19-24/h2-22,24H2,1H3

InChI Key

DRFUISFZQDKCNR-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCC1=NCCN1CCN

Origin of Product

United States

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